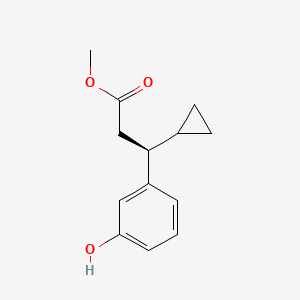methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate
CAS No.: 1142223-08-2
Cat. No.: VC4289346
Molecular Formula: C13H16O3
Molecular Weight: 220.268
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1142223-08-2 |
|---|---|
| Molecular Formula | C13H16O3 |
| Molecular Weight | 220.268 |
| IUPAC Name | methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate |
| Standard InChI | InChI=1S/C13H16O3/c1-16-13(15)8-12(9-5-6-9)10-3-2-4-11(14)7-10/h2-4,7,9,12,14H,5-6,8H2,1H3/t12-/m0/s1 |
| Standard InChI Key | PXBFBXFVUPMAJK-LBPRGKRZSA-N |
| SMILES | COC(=O)CC(C1CC1)C2=CC(=CC=C2)O |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Stereochemistry
The compound’s structure features a cyclopropyl ring attached to the third carbon of a propanoate ester, alongside a 3-hydroxyphenyl group. The (3S) configuration indicates the stereogenic center at the third carbon, confirmed by the SMILES notation . The cyclopropyl group introduces steric strain, influencing the molecule’s reactivity and conformational stability .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 1142223-08-2 | |
| Molecular Formula | ||
| Molecular Weight | 220.268 g/mol | |
| Purity | 95% | |
| Storage Conditions | 2–8°C | |
| SMILES |
Synthesis and Enantioselective Preparation
Synthetic Routes
The synthesis of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate involves multi-step processes, often starting from tyrosine derivatives or simpler propanoic acid precursors. A patent by outlines a method for synthesizing structurally related 3-aryl-2-hydroxy propanoic acids, which shares mechanistic parallels:
-
O-Alkylation: Protection of hydroxyl groups using alkyl/aralkyl halides in the presence of bases like NaOH or KOH .
-
Diazotization: Conversion of amino groups to diazo intermediates, followed by dialkylation to introduce cyclopropane rings .
-
Esterification: Reaction with methanol under acidic conditions to yield the final ester .
The enantiopurity (97–99% ee) reported for analogous compounds suggests that asymmetric catalysis or chiral resolution techniques are critical for isolating the (3S)-enantiomer.
Optimization Challenges
Key challenges include minimizing racemization during esterification and achieving high yields. For example, a related synthesis of methyl 3-cyclopropyl-3-oxopropionate achieved a 90.4% yield after recrystallization , highlighting the importance of purification steps like solvent washing (toluene, sodium hydroxide) and drying over anhydrous .
Physicochemical Properties
Solubility and Lipophilicity
While direct solubility data for the compound is limited, its structural analog methyl 3-cyclopropyl-3-oxopropionate exhibits high solubility in organic solvents like toluene and 2-propanol . Calculated log values (0.74 consensus) indicate moderate lipophilicity , suggesting compatibility with lipid-based formulations.
Stereochemical Analysis and Spectroscopic Data
Chiral Resolution
The (3S) configuration is preserved via stereoselective synthesis, as evidenced by the retention of enantiopurity (>97%) in analogous compounds . Techniques such as chiral HPLC or polarimetry are likely employed for quality control.
Spectroscopic Signatures
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume